N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide
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Overview
Description
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide is a useful research compound. Its molecular formula is C16H13N3OS and its molecular weight is 295.36. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Alternative Products
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide and related compounds have been synthesized through various chemical reactions. For instance, alternative products like N-Methyl-2-benzoylmethylsulfanyl-4-phenylnicotinamide and N-methyl-2-(4-phenyl-1,3-thiazol-2-yl)-acetamide were obtained via a one-pot cyclocondensation process involving benzylidenemalononitrile, N-methyl-2-thiocarbamoylacetamide, piperidine, and ω-bromoacetophenone (Krauze et al., 2007).
Stereochemical Investigations
The stereochemical properties of diastereomeric N-[2-(Aryl)-5-methyl-4-oxo-1,3-thiazolidine-3-yl]-pyridine-3-carboxamides were investigated using NMR Spectroscopy. This research helps in understanding the structural aspects and configurations of these compounds, which is crucial in pharmaceutical research (Demir-Ordu et al., 2015).
Antidepressant and Nootropic Agents
Research has been conducted on the synthesis of Schiff’s bases and 2-azetidinones of isonocotinyl hydrazone, which includes derivatives of pyridine-4-carboxamide. These compounds have shown potential as antidepressant and nootropic agents, indicating their significance in neurological and mental health research (Thomas et al., 2016).
Antimicrobial and Anti-inflammatory Agents
Some N-(4-(aryl)-2-thioxo-1,3-thiazol-3(2H)-yl) pyridine-4-carboxamide compounds have been synthesized and found effective as broad-spectrum antimicrobial agents against various pathogens. Additionally, they exhibited significant anti-inflammatory activity, highlighting their potential in anti-infective and anti-inflammatory therapies (Rajurkar et al., 2015).
Glycine Transporter Inhibitor
1-methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide, a structurally similar compound, has been identified as a potent and orally available glycine transporter 1 inhibitor. This research contributes to understanding the therapeutic potential of such compounds in neurological disorders (Yamamoto et al., 2016).
Dyeing Polyester Fibers and Biological Activities
Heterocyclic aryl monoazo organic compounds, including derivatives similar to this compound, have been synthesized for dyeing polyester fabrics. These compounds also exhibited antioxidant, antitumor, and antimicrobial activities, indicating their multifunctional applications (Khalifa et al., 2015).
Anti-angiogenic and DNA Cleavage Studies
N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives were synthesized and exhibited significant anti-angiogenic and DNA cleavage activities. These findings are crucial for their potential application in cancer treatment (Kambappa et al., 2017).
Anticancer Potential
Novel pyridine-thiazole hybrid molecules have shown high antiproliferative activity against various cancer cell lines. Their selectivity and mechanism of action suggest their potential as anticancer agents (Ivasechko et al., 2022).
Corrosion Inhibitors for Mild Steel
Thiazole-based pyridine derivatives have been used as corrosion inhibitors for mild steel, demonstrating the versatile applications of these compounds beyond medical and biological fields (Chaitra et al., 2016).
Future Directions
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Mode of Action
For instance, some thiazole derivatives have been found to inhibit key enzymes or proteins, disrupt cell membrane integrity, or interfere with DNA synthesis .
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biochemical pathways due to their diverse biological activities . For example, some thiazole derivatives have been found to affect the synthesis of neurotransmitters, such as acetylcholine .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide.
Result of Action
Thiazole derivatives have been associated with a wide range of effects due to their diverse biological activities . For example, some thiazole derivatives have been found to exhibit cytotoxic activity on human tumor cell lines .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially influence the action of thiazole derivatives .
Properties
IUPAC Name |
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3OS/c1-11-4-6-12(7-5-11)14-10-21-16(18-14)19-15(20)13-3-2-8-17-9-13/h2-10H,1H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKDYUSUSRNWMMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.